2,4-Difluoro-6-(trifluoromethyl)benzaldehyde
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Overview
Description
2,4-Difluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method includes the reaction of 2,4-difluorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: Formation of 2,4-difluoro-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2,4-difluoro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
2,4-Difluoro-6-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These substitutions make the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Comparison:
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar in structure but with one less fluorine atom, leading to slightly different reactivity and applications .
- 2-(Trifluoromethyl)benzaldehyde: Lacks the additional fluorine atoms, making it less electron-withdrawing and less reactive in certain reactions .
- 4-(Trifluoromethyl)benzaldehyde: The trifluoromethyl group is positioned differently, affecting its chemical behavior and applications .
2,4-Difluoro-6-(trifluoromethyl)benzaldehyde stands out due to its unique substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and industrial processes.
Properties
Molecular Formula |
C8H3F5O |
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Molecular Weight |
210.10 g/mol |
IUPAC Name |
2,4-difluoro-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F5O/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-3H |
InChI Key |
OVRVUXNSVZYTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)F)F |
Origin of Product |
United States |
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